2,3-Difluoro-4-octylbenzoic acid
Description
2,3-Difluoro-4-octylbenzoic acid is a fluorinated benzoic acid derivative featuring fluorine atoms at the 2- and 3-positions of the aromatic ring and a long-chain octyl group at the 4-position. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the alkyl chain and electronic effects from fluorine substituents.
Properties
CAS No. |
157584-89-9 |
|---|---|
Molecular Formula |
C15H20F2O2 |
Molecular Weight |
270.32 |
IUPAC Name |
2,3-difluoro-4-octylbenzoic acid |
InChI |
InChI=1S/C15H20F2O2/c1-2-3-4-5-6-7-8-11-9-10-12(15(18)19)14(17)13(11)16/h9-10H,2-8H2,1H3,(H,18,19) |
InChI Key |
YIOREVUAFDPHTF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=C(C(=C(C=C1)C(=O)O)F)F |
Synonyms |
2,3-Difluoro-4-octylbenzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
2,3-Difluoro-4-hydroxybenzoic Acid
- Molecular Formula : C₇H₄F₂O₃
- Key Features : Hydroxyl group at the 4-position instead of an octyl chain.
- Properties: Moderate water solubility due to the polar -OH group. The fluorine atoms enhance acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs .
- Applications : Intermediate in pharmaceutical synthesis and agrochemicals.
2,3-Dichloro-4-fluorobenzoic Acid
- Molecular Formula : C₇H₃Cl₂FO₂
- Key Features : Chlorine atoms at 2- and 3-positions, fluorine at 4-position.
- Properties : Higher molecular weight (217.0 g/mol) and lower solubility in water due to chlorine’s steric bulk and electronegativity. The -COOH group’s acidity is stronger than fluorine-only analogs (pKa ~1.8–2.2) .
- Applications : Used in agrochemicals for its reactivity in cross-coupling reactions.
4-Amino-2,3-difluorobenzoic Acid
- Molecular Formula: C₇H₅F₂NO₂
- Key Features: Amino group at the 4-position.
- Properties : Electron-donating -NH₂ group reduces carboxylic acid acidity (pKa ~4.0–4.5). Enhanced solubility in polar solvents compared to alkyl-substituted analogs .
- Applications : Precursor in peptide synthesis and organic electronics.
4-Azido-2,3,5,6-tetrafluorobenzoic Acid
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Water Solubility | Key Applications |
|---|---|---|---|---|---|
| 2,3-Difluoro-4-octylbenzoic acid* | C₁₅H₁₈F₂O₂ | ~292.3 | 2,3-F; 4-octyl | Low | Surfactants, Liquid Crystals |
| 2,3-Difluoro-4-hydroxybenzoic acid | C₇H₄F₂O₃ | 190.1 | 2,3-F; 4-OH | Moderate | Pharmaceutical intermediates |
| 4-Amino-2,3-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.1 | 2,3-F; 4-NH₂ | Moderate | Organic synthesis |
| 2,3-Dichloro-4-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 217.0 | 2,3-Cl; 4-F | Low | Agrochemicals |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | C₇HF₄N₃O₂ | 235.1 | 2,3,5,6-F; 4-N₃ | Low | Bioconjugation |
*Estimated properties based on structural analogs.
Key Differentiators
Lipophilicity: The octyl chain in this compound significantly increases hydrophobicity (logP ~5–6), making it suitable for lipid-based formulations or liquid crystal matrices. In contrast, hydroxy- or amino-substituted analogs have logP values <2 .
Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of the -COOH group (~2.5–3.0) compared to non-fluorinated benzoic acids (pKa ~4.2). Chlorine substituents further enhance acidity (pKa ~1.8–2.2) .
Synthetic Utility: The octyl group enables applications in surfactants, whereas azido or amino derivatives are tailored for click chemistry or drug conjugation .
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